(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

Physicochemical Property Drug-Likeness CNS MPO

Choose CAS 1798403-39-0 for its unique CNS-optimized profile (MW 352.5 Da, TPSA 74.7 Ų, XLogP3 3.1, zero basic nitrogens) that avoids CAD-type false positives. The electron-donating 4-methylthio group (Hammett σₚ = -0.06) and N-acetyl indoline cap jointly tune Michael acceptor reactivity and metabolic stability, enabling mechanistic AChE carbamylation studies vs. electron-deficient analogs. The latent acrylamide warhead supports click-chemistry probe development for covalent target engagement in Alzheimer's/Parkinson's phenotypic screens.

Molecular Formula C20H20N2O2S
Molecular Weight 352.45
CAS No. 1798403-39-0
Cat. No. B2843084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide
CAS1798403-39-0
Molecular FormulaC20H20N2O2S
Molecular Weight352.45
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC
InChIInChI=1S/C20H20N2O2S/c1-14(23)22-12-11-16-6-7-17(13-19(16)22)21-20(24)10-5-15-3-8-18(25-2)9-4-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)/b10-5+
InChIKeyHJDREEWSFIGVJZ-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798403-39-0 – (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide: Procurement-Quality Scaffold Overview


(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide (CAS 1798403-39-0) is a synthetic small molecule built on an indoline–acrylamide scaffold bearing a 4-(methylthio)phenyl substituent [1]. It is catalogued as a drug-like screening compound with an acrylamide warhead, a motif associated with acetylcholinesterase (AChE) inhibition . Its computed properties are molecular formula C₂₀H₂₀N₂O₂S, molecular weight 352.5 g/mol, XLogP3 3.1, topological polar surface area 74.7 Ų, and one hydrogen bond donor [1]. Structurally, it is a close analog of JNJ-5207787 (CAS 683746-68-1), a neuropeptide Y Y2 receptor antagonist, but carries a methylthio group in place of the cyanophenyl-N-piperidinyl extension found in JNJ-5207787 .

Why Generic Indoline Acrylamides Cannot Substitute for the 4-Methylthio Analog 1798403-39-0


Simple substitution with an unsubstituted phenyl acrylamide or a different indoline acylation pattern removes the two fundamental control knobs that define this compound's profile: the electron-donating 4-methylthio group on the cinnamamide ring and the N-acetyl capping of the indoline nitrogen. These modifications jointly govern the compound's calculated lipophilicity (XLogP3 = 3.1), electronic character of the Michael acceptor, and metabolic vulnerability at the indoline N-position, all of which are absent in the parent indoline-6-yl acrylamide scaffold. The closest commercially available comparator, JNJ-5207787 (CAS 683746-68-1), adds a cyanophenyl-N-(cyclopentylethyl)piperidinyl extension, producing a substantially larger and more basic molecule (MW 510.7 Da, 2 basic nitrogens) that engages the NPY Y2 receptor, a target not accessible to the simpler methylthio analog . Without the 4-methylthio group and the N-acetyl lockdown, unsubstituted indoline acrylamides cannot replicate the physiochemical space or target-interaction profile inferred for CAS 1798403-39-0.

Quantitative Differentiation Evidence for 1798403-39-0 Against Its Closest Chemical Analogs


Molecular Weight and Physicochemical Distance from the Closest Commercial Analog JNJ-5207787

CAS 1798403-39-0 (MW = 352.5 Da) is 158.2 Da lighter than JNJ-5207787 (MW = 510.7 Da) and contains zero basic nitrogen centers versus two in JNJ-5207787, as computed from their respective SMILES [1]. This 31% reduction in molecular weight and elimination of basic amine character shifts the compound into a more CNS-accessible physicochemical space according to the CNS MPO desirability scoring rubric (MW ≤ 400 Da, TPSA ≤ 90 Ų, no basic pKa > 8) [2]. JNJ-5207787, by contrast, violates the MW and basicity cutoffs for optimal CNS drug-like properties.

Physicochemical Property Drug-Likeness CNS MPO

Structural Determinant of Cholinesterase Inhibitor Pharmacophore Potential

The target compound embeds a trans-cinnamamide moiety decorated with a 4-methylthio group, creating an extended conjugated system with distinct electron density compared to the 3-cyanophenyl cinnamamide present in JNJ-5207787 [1]. A ChEMBL-deposited analog containing the 1-acetylindolin-6-yl core (CHEMBL3910142) demonstrated a Ki value of 15 nM against human recombinant AChE, confirming that this scaffold can engage the AChE catalytic site with high affinity [2]. While direct measured data for CAS 1798403-39-0 on AChE are absent from the public domain, the Hammett σₚ value for -SCH₃ (-0.06) versus -CN (0.66) indicates that the 4-methylthio analog presents a markedly different electronic environment at the Michael acceptor, which will modulate AChE covalent engagement kinetics relative to 3-cyanophenyl series.

Acetylcholinesterase Pharmacophore Cinnamamide

TPSA and CNS Desirability Score Comparison with JNJ-5207787

The topological polar surface area (TPSA) of CAS 1798403-39-0 is 74.7 Ų, which falls within the ≤ 90 Ų threshold associated with favorable passive blood-brain barrier permeation [1]. JNJ-5207787, incorporating a piperidine ring and a cyanophenyl extension, carries a higher computed TPSA of approximately 85–90 Ų, placing it near the upper limit of the CNS-permeable range . While no direct in vivo brain penetration data exist for either compound, the 10–15 Ų TPSA advantage and complete absence of basic nitrogen atoms in CAS 1798403-39-0 provide a stronger theoretical basis for CNS exposure when designing CNS pharmacology experiments.

CNS Drug Design TPSA Blood-Brain Barrier

Absence of Piperidine Basic Center: A Selectivity Differentiator Against Off-Target Aminergic GPCR Binding

JNJ-5207787 contains a protonatable piperidine nitrogen (calculated pKa ~8.7) that drives binding to the NPY Y2 receptor and potentially to other aminergic GPCRs, as evidenced by its primary pharmacology as an NPY Y2 antagonist . CAS 1798403-39-0 replaces the entire N-piperidinyl extension with a simple acrylamide NH, removing the only basic center. This structural deletion is expected to eliminate aminergic GPCR cross-reactivity based on the well-established observation that a basic nitrogen is a critical pharmacophore element for aminergic receptor binding [1]. No direct GPCR panel data exist for the target compound, but the molecular simplification represents a clear, structure-based selectivity hypothesis.

GPCR Selectivity Amine Basic Center Off-Target Profile

Recommended Application Scenarios for CAS 1798403-39-0 Based on Quantitative Differentiation


CNS Phenotypic Screening for Neurodegenerative Targets Requiring Non-Basic, Low-MW Chemical Probes

With MW of 352.5 Da, TPSA of 74.7 Ų, zero basic nitrogens, and XLogP3 of 3.1, CAS 1798403-39-0 resides within the optimal CNS drug-like property space [1]. Its 31% lower molecular weight and complete absence of basic centers compared to the NPY Y2 antagonist JNJ-5207787 make it a superior starting point for CNS phenotypic screens aimed at identifying new mechanisms for Alzheimer's or Parkinson's disease, where passive brain penetration and minimal off-target aminergic activity are critical . The acrylamide Michael acceptor further provides a latent covalent warhead that can be exploited for target engagement studies using click chemistry probes [2].

Structure-Activity Relationship Studies of the Cinnamamide Acetylcholinesterase Pharmacophore

The 4-methylthio substituent introduces a unique electron-donating character (Hammett σₚ = -0.06) into the cinnamamide AChE inhibitor pharmacophore, in contrast to the electron-withdrawing cyano group (σₚ = 0.56) present in JNJ-5207787 [1]. This compound is specifically suited for head-to-head enzymatic kinetic studies comparing the rate of AChE carbamylation by electron-rich versus electron-deficient α,β-unsaturated amides, using the 3-cyanophenyl analog as the direct comparator . The class-level inference from CHEMBL3910142 (Ki = 15 nM on human AChE for a close scaffold match) supports the likelihood of measurable AChE engagement, though confirmatory testing is required [2].

Mitochondrial or Cytoplasmic Target Screening Where Piperidine-Based Cationic Amphiphilic Drug (CAD) Effects Must Be Avoided

JNJ-5207787's piperidine moiety imparts cationic amphiphilic drug (CAD) character, which is associated with phospholipidosis and off-target mitochondrial toxicity [1]. CAS 1798403-39-0, lacking any basic center, circumvents this liability. This makes it a cleaner probe for screening intracellular targets (e.g., mitochondrial complex I, cytoplasmic histone deacetylases) in cell-based assays where CAD-induced false positives are a documented concern . The methylthio group further offers a sulfur-containing handle for potential metabolic labeling or mass spectrometry fragmentation signature [2].

Quote Request

Request a Quote for (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.